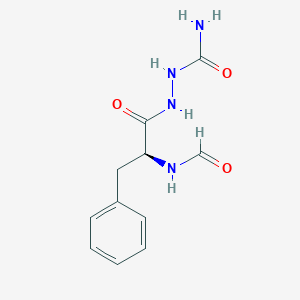

N-Formylphenylalanine semicarbazide

Description

Contextualization of Advanced Organic Compound Research

The exploration of advanced organic compounds is a cornerstone of modern chemical research, underpinning developments in medicine, materials science, and biology. nih.gov Current trends in this area emphasize the development of efficient and sustainable synthetic methods to create complex molecular structures. rsc.orgnih.gov Researchers are increasingly focused on green chemistry principles, such as minimizing waste and using renewable starting materials, to address environmental concerns. rsc.org Furthermore, the integration of computational chemistry allows for the prediction of molecular properties and the design of novel compounds with tailored functionalities, accelerating the pace of discovery. nih.gov

Significance of Hybrid Organic Architectures in Contemporary Synthetic Chemistry

Hybrid organic architectures, which combine distinct chemical moieties into a single molecule, are of significant interest in synthetic chemistry. hmdb.ca These structures can exhibit emergent properties that are not present in the individual components. By covalently linking different functional groups, chemists can create molecules with enhanced biological activity, unique material properties, or novel catalytic capabilities. The synergy between the different parts of a hybrid molecule can lead to new applications that would be unattainable with simpler structures.

Overview of Current Research Trajectories within Semicarbazide (B1199961) and Amino Acid Derivative Fields

Research into semicarbazide derivatives is vibrant, largely due to their wide range of biological activities. Semicarbazones, formed by the reaction of semicarbazide with aldehydes or ketones, are known to possess anticonvulsant, and anti-cancer properties. chemicalbook.com The biological potential of these compounds is often linked to their ability to chelate metal ions.

Amino acid derivatives, particularly N-acyl amino acids like N-formylphenylalanine, are fundamental building blocks in peptide synthesis and drug discovery. rsc.org The formyl group serves as a simple and effective protecting group for the amino functionality of amino acids. google.com The study of such derivatives is crucial for developing new pharmaceuticals and understanding biological processes.

Definitional Scope and Objectives of Academic Inquiry for N-Formylphenylalanine Semicarbazide

This article aims to provide a theoretical yet scientifically grounded overview of this compound. The primary objective is to propose a logical synthetic pathway for this compound based on established chemical reactions. Furthermore, this inquiry will predict the expected spectroscopic and crystallographic features of the molecule by drawing parallels with known semicarbazones and N-formylamino acids. This exploration serves as a foundational academic exercise, highlighting how the principles of organic chemistry can be applied to understand and predict the properties of novel, uncharacterized compounds.

Structure

3D Structure

Properties

CAS No. |

35858-70-9 |

|---|---|

Molecular Formula |

C11H14N4O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

N-[(2S)-1-(2-carbamoylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]formamide |

InChI |

InChI=1S/C11H14N4O3/c12-11(18)15-14-10(17)9(13-7-16)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,16)(H,14,17)(H3,12,15,18)/t9-/m0/s1 |

InChI Key |

TZYCHMCFFPDGAN-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)N)NC=O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NNC(=O)N)NC=O |

Origin of Product |

United States |

Structural Characterization and Elucidation of N Formylphenylalanine Semicarbazide Architectures

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental to elucidating the structure of novel chemical entities. However, specific data for N-Formylphenylalanine semicarbazide (B1199961) is not available.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 15N, 2D NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. For a compound like N-Formylphenylalanine semicarbazide, a full suite of NMR experiments would be required for an unambiguous assignment of all proton, carbon, and nitrogen signals. While databases contain NMR data for the parent compound, N-Formylphenylalanine, this information is not directly transferable to the semicarbazide derivative due to the significant electronic and structural changes introduced by the semicarbazide group. nih.gov

Table 1: Hypothetical NMR Data for this compound

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

| Phenyl H | 7.2-7.4 | - |

| Phenyl C | 127-138 | - |

| β-CH₂ | 3.0-3.3 | ~38 |

| α-CH | 4.5-4.8 | ~55 |

| Formyl CH | ~8.2 | ~163 |

| Amide NH (Formyl) | 8.0-8.5 | - |

| Amide NH (Semicarbazide) | 9.0-9.5 | - |

| Hydrazine (B178648) NH | 7.5-8.0 | - |

| Carbamoyl NH₂ | 6.5-7.0 | - |

| Carbonyl C (Amide) | ~172 | - |

| Carbonyl C (Semicarbazide) | ~158 | - |

| Note: This table is a hypothetical representation and is not based on experimental data. |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. youtube.com The spectra of this compound would be expected to show characteristic bands for N-H, C=O (from the formyl group, the amide, and the semicarbazide), and aromatic C-H and C=C stretching vibrations. nih.govresearchgate.netnih.gov While spectra for related compounds exist, a detailed analysis for this specific molecule is not documented. nih.govnist.govnist.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amides, Hydrazine) | 3200-3400 | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Formyl) | ~1680 | ~1680 |

| C=O Stretch (Amide I) | ~1650 | ~1650 |

| C=O Stretch (Semicarbazide) | ~1690 | ~1690 |

| N-H Bend (Amide II) | 1510-1570 | 1510-1570 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| Note: This table presents expected frequency ranges based on known functional group absorptions and is not derived from experimental data for the specific compound. |

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) would reveal its fragmentation pattern, providing valuable structural information. hmdb.canih.govmdpi.com The fragmentation would likely involve cleavages at the amide bonds and within the semicarbazide moiety. acs.org

X-ray Diffraction Crystallography for Solid-State Conformation Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov To date, no crystal structure for this compound has been deposited in crystallographic databases.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Circular Dichroism)

Since this compound is a chiral molecule (derived from L- or D-phenylalanine), chiroptical techniques like circular dichroism (CD) spectroscopy would be instrumental in confirming its absolute stereochemistry and studying its conformational preferences in solution. researchgate.netnih.gov The CD spectrum would be sensitive to the spatial arrangement of the chromophores, including the phenyl ring and the various carbonyl groups.

Elemental Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. This data is used to empirically verify the molecular formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₄N₄O₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 52.79% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.64% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 22.39% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.18% |

| Total | 250.258 | 100.00% | |||

| Note: This table is based on theoretical calculations from the molecular formula. |

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Semicarbazide (B1199961) Moiety

The semicarbazide group, with its chain of three nitrogen atoms and an adjacent carbonyl group, presents a unique landscape for chemical reactions. Its reactivity is largely characterized by the nucleophilic character of its nitrogen centers and its susceptibility to electrophilic transformations and hydrolysis.

Nucleophilic Behavior of Nitrogen Centers and Factors Influencing Nucleophilicity

The semicarbazide moiety contains three nitrogen atoms, but their nucleophilicity varies significantly. The terminal nitrogen of the hydrazine (B178648) portion (-NH2) is the most nucleophilic and is the primary site of reaction with electrophiles. uwindsor.cagoogle.com This is attributed to the electronic effects within the molecule. The lone pairs of electrons on the nitrogen atom adjacent to the carbonyl group and the amide nitrogen are involved in resonance with the carbonyl group. This delocalization of electrons decreases their availability for donation, thus reducing the nucleophilicity of these two nitrogen atoms. google.commit.edu

In contrast, the lone pair on the terminal nitrogen atom is not involved in this resonance and is therefore more available to attack electrophilic centers. This differential reactivity is crucial in understanding the outcomes of reactions involving the semicarbazide group.

| Nitrogen Center | Position Relative to Carbonyl | Nucleophilicity | Influencing Factors |

| Terminal -NH₂ | Gamma (γ) | High | Localized lone pair of electrons, not involved in resonance. |

| Central -NH- | Beta (β) | Low | Lone pair delocalized through resonance with the adjacent carbonyl group. |

| Amide -NH₂ | Alpha (α) | Low | Lone pair delocalized through resonance with the carbonyl group. |

Electrophilic Transformations and Substitutions

The primary electrophilic transformation of the semicarbazide moiety is its condensation reaction with aldehydes and ketones to form semicarbazones. In this reaction, the nucleophilic terminal nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. rsc.orgstrath.ac.uk This is followed by the elimination of a water molecule to form a stable, often crystalline, semicarbazone derivative. This reaction is a classic example of imine formation. rsc.org

The formation of semicarbazones is a widely used method for the identification and characterization of aldehydes and ketones due to the typically sharp melting points of the resulting crystalline products. rsc.org

Beyond simple condensation, the semicarbazide moiety can undergo other electrophilic reactions. For instance, N-acyl semicarbazides can be involved in amidoalkylation reactions, acting as precursors for the introduction of functionalized side chains. acs.org

Hydrolytic Stability and Proposed Degradation Pathways

The semicarbazide moiety, containing an amide-like linkage, is susceptible to hydrolysis under both acidic and basic conditions. uwindsor.caresearchgate.netkeypublishing.orgnih.gov The hydrolysis of the amide bond is a common degradation pathway for many pharmaceutical compounds. keypublishing.org

Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

The hydrolysis of N-Formylphenylalanine semicarbazide would likely proceed through the cleavage of the amide bond within the semicarbazide, leading to the formation of N-formylphenylalanine and hydrazinecarboxamide (semicarbazide). Further hydrolysis of the N-formylphenylalanine could also occur, as discussed in the following section. The rate of hydrolysis is dependent on pH and temperature. uwindsor.canih.govnih.gov

Proposed Hydrolytic Degradation Pathway:

Step 1 (Amide Hydrolysis): this compound + H₂O → N-Formylphenylalanine + Semicarbazide

Step 2 (Further Hydrolysis): N-Formylphenylalanine + H₂O → Phenylalanine + Formic Acid

Reactivity of the N-Formylphenylalanine Moiety

The N-formylphenylalanine portion of the molecule offers additional sites for chemical modification, namely the formyl group and the aromatic phenyl ring.

Chemical Transformations of the Formyl Group

The N-formyl group serves as a protecting group for the amine function of the phenylalanine. This group can be removed under specific conditions to liberate the free amine. Common methods for the deformylation of N-formyl amino acids and peptides include acidic or basic hydrolysis. google.comgoogle.commdpi.com For instance, treatment with dilute acid or a base like hydrazine can effectively remove the formyl group. google.com The ease of removal makes the formyl group a useful tool in peptide synthesis. acs.org

The formyl group can also participate in transformylation reactions, where it is transferred from the N-formylamino acid to another nucleophilic acceptor, such as another amino acid ester. total-synthesis.com

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution, Metalation Reactions)

The phenyl ring of the phenylalanine moiety is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic core. masterorganicchemistry.comyoutube.com The directing effect of the substituents on the ring governs the position of the incoming electrophile. The N-formylamido group at the α-position is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. libretexts.orgwikipedia.org The alkyl side chain is also an ortho-, para-director.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-Bromo and para-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho-Sulfonic acid and para-Sulfonic acid derivatives |

Furthermore, the aromatic ring can be functionalized through metalation reactions. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the aromatic ring directs the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.orgharvard.edubaranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents specifically at the ortho position. The N-acyl group can act as a directing group in such reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, provide another versatile method for functionalizing the phenyl ring. mit.edursc.orgacs.orgcolab.ws These reactions typically involve the coupling of an aryl halide or triflate with a variety of coupling partners, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For this compound, this would first require the introduction of a halide (e.g., via EAS) onto the phenyl ring.

Reaction Kinetics and Thermodynamic Studies

The rates and equilibrium positions of chemical reactions involving this compound are fundamental to understanding its chemical behavior. Due to a lack of specific experimental data for the reactions of this compound with amino acid side chains, we present a hypothetical data table based on analogous rapid bioorthogonal reactions involving semicarbazide to illustrate the type of kinetic parameters that would be relevant. For instance, the fast diazaborine (B1195285) formation from semicarbazide and an aryl ketone has been reported with a high second-order rate constant. pearson.comresearchgate.net

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Reactive Amino Acid Side Chain Analogue

| Reactant | Rate Constant (k) | Half-life (t₁/₂) at 10 µM | Method |

| This compound + Model Electrophile | >10³ M⁻¹s⁻¹ | < 1 min | UV-Vis Spectroscopy |

This table is for illustrative purposes and the data is based on an analogous reaction of semicarbazide. pearson.comresearchgate.net Direct experimental determination for this compound is required for accurate values.

Thermodynamic studies provide insight into the energy changes that accompany a chemical reaction, indicating its spontaneity and the position of equilibrium. The equilibrium constant (K) is a key thermodynamic parameter. ias.ac.in For reactions involving this compound, thermodynamic data would reveal the stability of any formed adducts with amino acid side chains. The thermodynamics of amino acid interactions and reactions are a complex field of study, with factors such as solvent effects and intramolecular interactions playing a significant role. researchgate.netnih.gov

Detailed Reaction Mechanism Elucidation through Isotopic Labeling and Advanced Analytical Methods

To fully understand the reaction pathway between this compound and amino acid side chains, detailed mechanistic studies are essential. Isotopic labeling is a powerful technique for this purpose, allowing researchers to trace the fate of specific atoms throughout a reaction. nih.govmdpi.com For example, by replacing a specific nitrogen atom in the semicarbazide moiety with its heavier isotope, ¹⁵N, one could determine which nitrogen atom is involved in bond formation with an amino acid side chain. A study on the urease-catalyzed hydrolysis of semicarbazide successfully used ¹⁵N kinetic isotope effects to elucidate the reaction mechanism, demonstrating the utility of this approach for semicarbazide-containing molecules. nih.gov

Advanced analytical methods are crucial for identifying the products and intermediates of these reactions.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to accurately determine the mass of reaction products, providing direct evidence for the formation of covalent adducts between this compound and a peptide. Tandem mass spectrometry (MS/MS) can further be used to fragment these adducts, yielding information about the specific site of modification on the peptide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for detailed structural elucidation of reaction products in solution. nih.gov By analyzing the chemical shifts and coupling constants, the precise connectivity of atoms in a modified peptide can be determined. ¹³C and ¹⁵N NMR can be particularly informative when using isotopically labeled this compound. nih.gov

Through a combination of these techniques, a comprehensive picture of the chemical reactivity and reaction mechanisms of this compound can be developed, providing valuable insights into its potential interactions with biological molecules.

Theoretical and Computational Chemistry of N Formylphenylalanine Semicarbazide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the electronic properties of a molecule. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, providing detailed information about electron distribution and energy levels. nih.gov For a molecule like N-Formylphenylalanine semicarbazide (B1199961), these calculations reveal insights into its reactivity, stability, and bonding.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

A hypothetical analysis of N-Formylphenylalanine semicarbazide would likely show the HOMO localized on the electron-rich regions, such as the phenyl ring or the semicarbazide moiety, while the LUMO might be distributed over the carbonyl groups, which are electron-withdrawing.

Interactive Table 1: Illustrative Molecular Orbital Properties of this compound

This table presents hypothetical data for educational purposes to illustrate typical results from a quantum chemical calculation.

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.2 | Phenyl ring, Semicarbazide N-H | Site for electrophilic attack |

| LUMO | -1.5 | Formyl and Amide Carbonyls | Site for nucleophilic attack |

| HOMO-1 | -7.1 | Phenylalanine backbone | Core electronic structure |

| LUMO+1 | -0.8 | Phenyl ring (π* orbitals) | Electron acceptor in excited states |

| Energy Gap | 4.7 | Indicates high kinetic stability |

The distribution of electron density within a molecule determines its polarity and electrostatic interaction potential. Computational methods can calculate the partial charges on each atom (e.g., through Mulliken, Hirshfeld, or Natural Bond Orbital analysis) and the bond order between atoms.

In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbons and amide hydrogens would be positively charged. This charge separation is crucial for forming intermolecular and intramolecular interactions. Bond order analysis would quantify the single, double, or partial double bond character of the various covalent bonds, confirming the expected resonance in the amide and semicarbazide groups.

Interactive Table 2: Hypothetical Atomic Charges and Bond Orders for this compound

This table presents hypothetical data to illustrate typical results. Charges are in units of elementary charge (e).

| Atom/Bond | Parameter | Value | Interpretation |

| O (Formyl C=O) | Partial Charge | -0.55 | High polarity, H-bond acceptor |

| O (Amide C=O) | Partial Charge | -0.60 | High polarity, H-bond acceptor |

| N (Amide N-H) | Partial Charge | -0.45 | H-bond donor site |

| H (Amide N-H) | Partial Charge | +0.35 | Acidic proton, H-bond donor |

| C=O (Amide) | Bond Order | 1.85 | Significant double bond character |

| C-N (Amide) | Bond Order | 1.25 | Partial double bond character (Resonance) |

Conformational Analysis and Potential Energy Surfaces

The biological and chemical function of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy structures of a molecule by exploring its potential energy surface (PES). arxiv.org

Computational scans of key dihedral angles in the molecule's backbone and side chains can map the PES and identify energy minima corresponding to stable conformers. These calculations can be performed in the gas phase (in vacuo) to understand the molecule's intrinsic structural preferences.

However, the surrounding environment significantly influences conformation. nih.gov Solvents, particularly water, can stabilize or destabilize certain conformers through interactions like hydrogen bonding and dielectric effects. rsc.orgupc.edu Computational studies often use implicit solvent models (like the Generalized Born model) or explicit solvent simulations (Molecular Dynamics) to predict conformational preferences in solution. upc.eduresearchgate.net For instance, a conformation with a strong intramolecular hydrogen bond might be favored in a non-polar solvent, whereas in water, extended conformations that maximize hydrogen bonding with the solvent might become more populated. rsc.orgresearchgate.net

Interactive Table 3: Illustrative Conformational Preferences in Different Environments

This table presents hypothetical data to show how the relative stability of conformers can change with the environment.

| Conformer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Conf-1 | Extended | 2.5 | 0.0 |

| Conf-2 | Folded (Intramolecular H-Bond) | 0.0 | 1.8 |

| Conf-3 | Globular | 3.1 | 2.5 |

Intramolecular hydrogen bonds (IMHBs) are critical in defining the conformational landscape of peptides and similar molecules. researchgate.net this compound possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), making the formation of IMHBs highly probable.

Computational chemistry provides powerful tools to identify and characterize these bonds. nih.govresearchgate.net The criteria for an IMHB include specific geometric parameters (e.g., a donor-acceptor distance < 3.5 Å and a D-H···A angle > 120°) and topological features from Quantum Theory of Atoms in Molecules (QTAIM) analysis, such as the presence of a bond critical point between the hydrogen and acceptor atoms. researchgate.net The strength of these bonds can be estimated computationally, revealing their contribution to conformational stability.

Interactive Table 4: Hypothetical Intramolecular Hydrogen Bonds (IMHBs) in a Folded Conformer

This table presents hypothetical data to illustrate the characterization of potential IMHBs.

| Donor (D-H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Estimated Energy (kcal/mol) |

| Amide N-H | Semicarbazide C=O | 2.95 | 155 | -3.5 |

| Semicarbazide N-H | Formyl C=O | 3.10 | 148 | -2.8 |

Simulation of Spectroscopic Signatures for Prediction and Interpretation

A key application of computational chemistry is the simulation of spectra, which serves as a bridge between theoretical models and experimental validation. biorxiv.org By predicting spectroscopic signatures for different conformers, one can help interpret experimental data or even identify the presence of specific structures in a sample.

Simulated Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. biorxiv.org The position and intensity of absorption bands, such as the C=O and N-H stretches, are highly sensitive to the molecular environment and hydrogen bonding. A red-shift (lower frequency) in the N-H stretching vibration, for example, is a classic indicator of its participation in a hydrogen bond.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, can be calculated. nih.gov These shifts are highly dependent on the local electronic environment and, therefore, on the molecule's conformation, making them a powerful tool for structural elucidation in solution. nih.gov

Interactive Table 5: Illustrative Predicted IR Frequencies for a Key Conformer

This table presents hypothetical data. Frequencies are often scaled to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Interpretation |

| N-H Stretch (Free) | 3450 | 3400-3500 | Indicates a non-H-bonded NH group |

| N-H Stretch (H-Bonded) | 3310 | 3200-3400 | Red-shift confirms H-bond participation |

| C=O Stretch (Amide) | 1685 | 1650-1690 | Typical amide I band |

| C=O Stretch (Semicarbazide) | 1710 | 1700-1720 | Carbonyl group vibration |

| C-H Stretch (Aromatic) | 3050 | 3000-3100 | Phenyl ring C-H vibrations |

Predictive Modeling of NMR, IR, and UV-Vis Spectra

Computational modeling serves as a powerful tool for predicting the spectroscopic signatures of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and understanding the electronic and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. For the aromatic protons of the phenylalanine moiety, predictions would likely place their signals in the range of 7.0-7.5 ppm, consistent with observations for other phenylalanine derivatives. nih.gov The formyl proton would be expected at a distinct downfield position. The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the inclusion of solvent effects.

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities of this compound can be computed using DFT methods. dtic.mil These calculations provide a theoretical IR spectrum that can be compared with experimental data to assign vibrational modes to specific functional groups. Key vibrational modes for this molecule would include the N-H stretching vibrations of the amide and semicarbazide groups, the C=O stretching of the formyl and semicarbazide moieties, and the characteristic vibrations of the phenyl ring. researchgate.net DFT calculations can help to elucidate the effects of intramolecular hydrogen bonding on these vibrational frequencies. researchgate.net For instance, the amide I band, primarily associated with the C=O stretching, is sensitive to the local environment and conformational changes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. ccsenet.org These calculations predict the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic phenyl ring. nih.gov The presence of the formyl and semicarbazide groups can influence the position and intensity of these absorption bands. Theoretical modeling can help to assign the observed spectral features to specific electronic excitations and understand how factors like solvent polarity might shift the absorption maxima. nih.gov

A hypothetical summary of the type of data generated from these predictive models is presented in Table 1.

| Spectroscopic Technique | Predicted Parameter | Influencing Factors |

| ¹H and ¹³C NMR | Chemical Shifts (ppm) | Molecular geometry, solvent, electron density |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Bond strengths, intramolecular interactions, functional groups |

| UV-Vis Spectroscopy | Absorption Maxima (nm) | Electronic transitions, solvent polarity, chromophores |

| Table 1: Predictive Modeling Data for this compound |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions involving this compound. This includes modeling the entire reaction pathway and characterizing the high-energy transition states that govern the reaction rates.

The formation of this compound itself can be modeled, likely proceeding through the reaction of N-formylphenylalanine with semicarbazide. The mechanism would involve nucleophilic attack of the semicarbazide on the carbonyl carbon of the N-formylphenylalanine's carboxyl group, followed by dehydration. Computational methods can be used to calculate the energy profile of this reaction, identifying the intermediates and the transition state structures.

Furthermore, the reactivity of this compound in subsequent reactions can be explored. For example, formylation reactions, in general, have been studied computationally to understand the role of catalysts and the nature of the transition state. wikipedia.orgmdpi.comresearchgate.net Similarly, the reactions involving the semicarbazone moiety can be modeled. nih.gov

Transition state theory combined with computational chemistry allows for the calculation of activation energies, which are crucial for predicting reaction kinetics. By analyzing the geometry and electronic structure of the transition state, one can gain insights into the factors that stabilize it and thus accelerate the reaction. For instance, the role of intramolecular hydrogen bonding in stabilizing the transition state of a cyclization reaction involving the semicarbazide chain could be investigated.

A theoretical investigation would typically involve the following steps:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Search: A search for the saddle point on the potential energy surface connecting reactants and products is performed.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

Molecular Dynamics Simulations for Probing Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, such as in solution. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.

MD simulations can reveal the conformational flexibility of this compound. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD can explore this landscape, identifying the most stable conformers and the transitions between them. nih.gov This is particularly important for understanding how the molecule's shape influences its interactions with other molecules.

The interaction of this compound with solvent molecules, typically water, can also be investigated using MD simulations. These simulations can provide detailed information about the hydration shell of the molecule and the hydrogen bonding patterns between the solute and solvent. The self-assembly of aromatic amino acids has been studied using MD, and similar approaches could be applied to understand the aggregation behavior of this compound. rsc.org

Key insights from MD simulations would include:

Conformational Preferences: Identification of the dominant conformations of the molecule in a given environment.

Solvation Structure: Characterization of the arrangement of solvent molecules around the solute.

Hydrogen Bonding Dynamics: Analysis of the formation and breaking of intramolecular and intermolecular hydrogen bonds.

Transport Properties: Calculation of diffusion coefficients and other transport properties.

Non Biological Applications and Material Science Potential

Utility as Building Blocks in Complex Organic Synthesis

The presence of multiple reactive sites within the N-Formylphenylalanine semicarbazide (B1199961) molecule makes it a valuable precursor for the synthesis of more complex organic structures, particularly nitrogen-containing compounds.

N-acyl-α-amino acid derivatives, including semicarbazides, are recognized as valuable starting materials for the synthesis of a wide array of heterocyclic compounds. The semicarbazide moiety, in particular, is a well-established precursor for various five- and six-membered heterocycles.

Hydantoins: While direct synthesis from N-Formylphenylalanine semicarbazide is not extensively documented, the related α-amino amides are known to undergo cyclization to form hydantoins. organic-chemistry.orgorganic-chemistry.org A plausible pathway for this compound could involve an intramolecular cyclization, potentially under acidic or basic conditions, to yield a hydantoin (B18101) ring. This reaction would likely proceed through the formation of an isocyanate intermediate.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chim.ityoutube.com Semicarbazide hydrochloride has been successfully used as a hydrazine surrogate in the synthesis of pyrazoles under green "on water" conditions. rsc.org This suggests that this compound could potentially react with 1,3-dicarbonyl compounds to form substituted pyrazoles, incorporating the N-formylphenylalanine backbone.

Triazoles: 1,2,4-Triazoles can be synthesized from thiosemicarbazide (B42300) precursors through intramolecular cyclization. rsc.org Similarly, semicarbazide derivatives can be used to generate 1,2,4-triazole (B32235) rings. nsf.gov The reaction of this compound under appropriate conditions, likely involving a dehydration or cyclocondensation step, could lead to the formation of a triazole ring.

Triazines: The synthesis of 1,3,5-triazines can be achieved through various routes, including the reaction of amidines. While a direct pathway from this compound is not established, its structural motifs could potentially be incorporated into triazine synthesis through multi-component reactions.

Oxadiazoles: 2-Amino-1,3,4-oxadiazoles can be synthesized through the condensation of semicarbazide with aldehydes, followed by an iodine-mediated oxidative C-O bond formation. acs.orgnih.gov This methodology provides a direct and efficient route to oxadiazole derivatives and could likely be adapted for this compound, reacting it with various aldehydes to produce a library of substituted oxadiazoles.

| Heterocycle | General Synthetic Precursor(s) | Potential Role of this compound |

| Hydantoins | α-Amino amides, Isocyanates | Potential precursor via intramolecular cyclization |

| Pyrazoles | Hydrazine derivatives, 1,3-Dicarbonyls | Potential hydrazine surrogate to react with 1,3-dicarbonyls |

| Triazoles | Semicarbazides, Thiosemicarbazides | Direct precursor via cyclization reactions |

| Triazines | Amidines, Nitriles | Potential component in multi-component synthesis |

| Oxadiazoles | Semicarbazides, Aldehydes | Direct precursor for condensation and oxidative cyclization |

The inherent chirality of this compound, derived from the L-phenylalanine backbone, makes it an interesting candidate for applications in asymmetric synthesis.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. inflibnet.ac.inresearchgate.net Derivatives of amino acids, including phenylalanine, have been successfully employed as chiral auxiliaries in a variety of transformations, such as Diels-Alder reactions. cdnsciencepub.com The N-formyl and semicarbazide groups of this compound could coordinate to a metal center or sterically influence the approach of a reagent, thereby inducing asymmetry in the product. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and potentially recovered.

Furthermore, chiral ligands are used in combination with metal catalysts to create a chiral environment that promotes the formation of one enantiomer over the other. mdpi.com Ligands derived from amino acids are well-established in asymmetric catalysis. chemrxiv.org The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions. The chiral environment created by the phenylalanine moiety could lead to high enantioselectivity in catalytic reactions such as hydrogenations, C-H functionalizations, and allylic alkylations. rsc.orgmdpi.comsigmaaldrich.com

Role in Analytical Chemistry Method Development

The reactive functional groups of this compound also suggest its potential utility in the development of new analytical methods.

In chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of analytes that lack a suitable chromophore or fluorophore. nih.govresearchgate.netyoutube.comillinois.eduepfl.ch Amino acids, for instance, are frequently derivatized before analysis. nih.govresearchgate.netyoutube.com

Given that semicarbazides can react with carbonyl compounds to form semicarbazones, this compound could potentially be used as a derivatization reagent for aldehydes and ketones. The introduction of the phenyl group would enhance UV detection in HPLC. For TLC, various staining reagents can be used to visualize the resulting spots. libretexts.orgresearchgate.netnih.gov The choice of visualization reagent would depend on the specific functional groups present in the analyte and the derivatized product.

| Analytical Technique | Purpose of Derivatization | Potential Application of this compound |

| TLC | Visualization of colorless spots | Reagent for carbonyls, with subsequent staining |

| HPLC | Enhanced UV or fluorescence detection | Reagent for carbonyls, introducing a UV-active phenyl group |

Chemical probes are small molecules designed to selectively interact with a target analyte, producing a detectable signal. Semicarbazide-based fluorescent probes have been developed for the detection of metal ions, such as Cu²⁺. This indicates that this compound could serve as a scaffold for the design of novel chemical probes for non-biological detection systems. The semicarbazide moiety can act as a recognition and binding site for specific analytes, while the phenylalanine portion can be modified to tune the probe's solubility, and a fluorophore could be incorporated to provide a signaling mechanism. Such probes could find applications in environmental monitoring for the detection of heavy metal ions or other pollutants.

Coordination Chemistry and Metal Complexation Studies

The semicarbazone and amide functionalities within this compound make it an excellent candidate for use as a ligand in coordination chemistry. Semicarbazones are known to form stable complexes with a wide range of transition metals. mdpi.com The nitrogen and oxygen atoms of the semicarbazide group can act as donor atoms, chelating to a metal center.

The coordination of this compound to metal ions could lead to the formation of complexes with interesting structural, electronic, and magnetic properties. The chirality of the ligand could also be transferred to the resulting metal complex, leading to chiral coordination polymers or discrete chiral complexes with potential applications in asymmetric catalysis or materials science. The study of these metal complexes would provide valuable insights into the coordination preferences of this ligand and could lead to the development of new materials with tailored properties.

Ligand Properties for Transition Metal Chelation

The semicarbazone moiety within this compound is an excellent chelating ligand for a variety of transition metals. Semicarbazones are known to act as versatile ligands, capable of coordinating to metal ions in different modes, including as neutral molecules or as deprotonated anionic ligands. nih.gov The presence of oxygen and nitrogen donor atoms allows for the formation of stable chelate rings with metal centers. nih.govresearchgate.net The coordination can occur through the imine nitrogen and the carbonyl oxygen, leading to the formation of stable complexes. rroij.com

The coordination chemistry of semicarbazone ligands with transition metals such as cobalt, nickel, and copper has been extensively studied, revealing a range of geometries from square planar to octahedral, depending on the metal ion and the ligand structure. nih.govresearchgate.net The phenylalanine and formyl groups in this compound can further influence the steric and electronic properties of the resulting metal complexes, potentially tuning their solubility, stability, and reactivity.

Below is a table illustrating the coordination behavior of a representative semicarbazone ligand with various transition metals, which can be extrapolated to predict the behavior of this compound.

| Metal Ion | Coordination Number | Geometry | Reference |

| Co(II) | 6 | Distorted Octahedral | researchgate.net |

| Ni(II) | 4 | Square Planar | researchgate.net |

| Cu(II) | 4 | Square Planar | rroij.com |

| Cd(II) | 1:1 Ligand to Metal | - | nih.gov |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | nih.gov |

Interactive Data Table: Coordination Properties of Semicarbazone Ligands with Transition Metals

Design of Novel Catalytic Systems for Chemical Transformations

Transition metal complexes derived from semicarbazone ligands have shown significant promise as catalysts in a variety of organic transformations. rroij.com The catalytic activity of these complexes is attributed to the ability of the metal center to cycle through different oxidation states, facilitated by the electronic properties of the ligand.

For instance, nickel(II) complexes with thiosemicarbazone ligands, which are structurally similar to semicarbazones, have been reported to catalyze cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net Similarly, copper(II) complexes of semicarbazone ligands have demonstrated catalytic activity in oxidation reactions. researchgate.net The N-Formylphenylalanine backbone of the ligand could introduce chirality to the metal center, opening up possibilities for asymmetric catalysis.

The following table summarizes the catalytic applications of representative semicarbazone and thiosemicarbazone metal complexes in various chemical reactions.

| Metal Complex | Reaction Type | Substrates | Product Yield (%) | Reference |

| Ni(II)-thiosemicarbazone | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Good to excellent | researchgate.net |

| Pd(II)-thiosemicarbazone | Heck Reaction | Aryl bromides and acrylates | Moderate to very good | mdpi.com |

| Cu(II)-salen complex | Asymmetric Alkylation | Alanine enolate and alkyl halides | 75-90 (ee) | nih.gov |

| Cu(II)-semicarbazone | Oxidation of Cyclohexene | Cyclohexene and H₂O₂ | Good | researchgate.net |

Interactive Data Table: Catalytic Applications of Semicarbazone-based Metal Complexes

Integration into Functional Materials

The bifunctional nature of this compound, possessing both a reactive semicarbazide group and a phenylalanine backbone, makes it a candidate for integration into various functional materials.

As a cross-linking agent , the semicarbazide moiety can react with functional groups such as epoxides. Semicarbazones have been explored as latent accelerators for the curing of epoxy resins, where they can improve the mechanical and thermal properties of the final material. google.comnagase.com The bulky phenylalanine group could provide steric hindrance, potentially influencing the cross-linking density and the final properties of the cured resin.

As a monomer in polymer chemistry , this compound could be incorporated into polymer chains. Amino acid-based polymers are of great interest due to their potential biocompatibility and biodegradability. researchgate.net The N-formylphenylalanine part of the molecule could be converted to an N-carboxyanhydride (NCA), a common monomer for the ring-opening polymerization to form polypeptides. illinois.edunih.govrsc.org The semicarbazide group would then be a pendant functional group along the polymer backbone, available for further modification or for imparting specific properties to the polymer. Polyamides containing amino acid residues have been synthesized using solid-phase techniques, offering a pathway for creating complex polymer architectures. caltech.eduyoutube.comyoutube.com

As a sensing material , polymers functionalized with semicarbazone derivatives have been investigated for the detection of metal ions. analchemres.org The semicarbazone unit can act as a specific binding site for certain metal ions, leading to a detectable signal change, such as a change in fluorescence. analchemres.org The incorporation of this compound into a polymer matrix could lead to the development of novel sensors for environmental or industrial monitoring.

The table below provides examples of how related compounds are used in the development of functional materials.

| Application | Material Type | Functional Group | Resulting Property | Reference |

| Cross-linking Agent | Epoxy Resin | Semicarbazone | Improved thermal stability | google.com |

| Monomer | Polypeptide | N-carboxyanhydride (from amino acid) | Biocompatible polymer | illinois.edursc.org |

| Sensing Material | Functionalized Polymer | Semicarbazone | Metal ion detection | analchemres.org |

| Functional Polymer | Polysaccharide composite | Chitosan with amino and hydroxyl groups | Cation binding | mdpi.com |

Interactive Data Table: Applications of Related Compounds in Functional Materials

Future Research Directions and Emerging Avenues

Systematic Exploration of Structure-Reactivity Relationships within Analogues

A critical future direction is the systematic synthesis and evaluation of analogues of N-Formylphenylalanine semicarbazide (B1199961) to establish robust structure-reactivity relationships (SRR). This involves the methodical modification of its core structure to understand how chemical changes influence its properties and potential interactions. Key areas for modification include:

The Phenylalanine Core: Substitution on the phenyl ring with various electron-donating and electron-withdrawing groups can modulate the electronic environment and steric bulk of the molecule.

The Formyl Group: Replacement of the formyl group with other acyl moieties of varying sizes and electronic properties could influence conformational preferences and hydrogen bonding capabilities.

The Semicarbazide Moiety: Modifications to the semicarbazide group, such as N-alkylation or N-arylation, can alter its nucleophilicity, basicity, and potential to act as a hydrogen bond donor or acceptor.

By systematically creating and analyzing a library of these analogues, researchers can correlate specific structural features with observed chemical reactivity and physical properties. This knowledge is fundamental for the rational design of second-generation compounds with tailored characteristics.

Table 1: Proposed Analogues for Structure-Reactivity Relationship Studies

| Analogue Type | Modification Site | Example Substituents | Potential Impact on Properties |

| Phenyl Ring Analogue | Phenyl group of Phenylalanine | -F, -Cl, -CH₃, -OCH₃ | Altered lipophilicity, electronic effects, and steric interactions. |

| Acyl Group Analogue | N-Formyl group | Acetyl, Benzoyl, Cyclopropanecarbonyl | Modified steric hindrance and electronic character at the amide bond. |

| Semicarbazide Analogue | Terminal nitrogen of semicarbazide | Methyl, Ethyl, Phenyl | Changes in basicity, nucleophilicity, and hydrogen bonding capacity. |

Development of High-Throughput Synthesis and Screening Methodologies

To efficiently explore the vast chemical space around the N-Formylphenylalanine semicarbazide scaffold, the development of high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies is essential.

High-Throughput Synthesis:

The adoption of parallel synthesis techniques can accelerate the creation of a diverse library of analogues. This could involve solution-phase or solid-phase synthesis strategies, where a common intermediate is reacted with a variety of building blocks in a multi-well format. Automation of reaction setup, purification, and characterization will be key to the successful implementation of this approach.

High-Throughput Screening:

Concurrent with the development of synthetic methodologies, the establishment of relevant high-throughput screening assays is crucial. While the specific biological targets of this compound are yet to be identified, generic screens for potential enzyme inhibition or receptor binding can be employed as a starting point. The development of assays that can be performed in a 384-well or 1536-well format will enable the rapid evaluation of large compound libraries.

Integration with Artificial Intelligence and Machine Learning for De Novo Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the discovery of novel chemical entities based on the this compound scaffold. These computational tools can analyze existing data, predict properties of virtual compounds, and propose new structures with desired characteristics.

Predictive Modeling: ML models can be trained on the data generated from SRR studies to predict the properties of yet-to-be-synthesized analogues. This can help prioritize the synthesis of compounds with a higher probability of desired activity.

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. By providing the model with the desired characteristics, it can generate a list of potential new compounds based on the this compound framework.

Table 2: Application of AI/ML in this compound Research

| AI/ML Application | Description | Expected Outcome |

| Predictive Modeling | Training machine learning models on structure-property data of synthesized analogues. | Accurate prediction of properties for virtual compounds, guiding synthetic efforts. |

| De Novo Design | Utilizing generative models to create novel molecular structures with desired features. | Generation of innovative chemical entities with potentially enhanced properties. |

| Virtual Screening | Computationally screening large virtual libraries against potential biological targets. | Identification of promising hit compounds for further experimental validation. |

Interdisciplinary Collaborations in Pure Chemical Sciences, including Cheminformatics and Chemometrics

The comprehensive exploration of this compound and its analogues will necessitate a highly interdisciplinary approach. Collaborations between synthetic organic chemists, computational chemists, and specialists in cheminformatics and chemometrics will be vital.

Cheminformatics: The application of cheminformatics tools will be essential for managing and analyzing the large datasets generated from HTS and computational studies. This includes tasks such as compound library design, diversity analysis, and data visualization.

Chemometrics: Chemometric methods can be employed to build quantitative structure-activity relationship (QSAR) models, which mathematically describe the relationship between the chemical structure and the observed properties. These models can provide valuable insights for the rational design of new compounds.

By fostering these collaborations, the research community can leverage a diverse range of expertise to accelerate the discovery and development of new chemical entities derived from the this compound scaffold.

Q & A

Q. What are the established synthetic routes for preparing N-formylphenylalanine semicarbazide, and how can reaction efficiency be optimized?

this compound can be synthesized via condensation reactions between formylated phenylalanine derivatives and semicarbazide. A key step involves stabilizing the reactive aldehyde/ketone group using semicarbazide, which forms a semicarbazone intermediate . Optimization includes:

- pH control : Maintaining slightly acidic conditions (pH 4–6) to enhance nucleophilic attack by semicarbazide.

- Stoichiometry : Using a 1:1.2 molar ratio of aldehyde to semicarbazide to ensure complete conversion .

- Purification : Recrystallization from aqueous solvents to isolate the monohydrate form, as demonstrated for analogous compounds (m.p. 208–210°C) .

Q. What analytical methods are recommended for characterizing this compound?

- MALDI-TOF Mass Spectrometry : Effective for confirming molecular weight and modifications, e.g., detecting carboxyl group coupling in semicarbazide derivatives .

- HPLC with Derivatization : Pre-column derivatization with nitrobenzaldehyde (2-NBA) enhances sensitivity for semicarbazide detection, followed by UPLC-MS/MS for quantification (LOQ: 0.5 µg/kg) .

- FT-IR and NMR : To verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and structural integrity .

Advanced Research Questions

Q. How do pH and processing conditions influence semicarbazide formation or stability in biological systems?

Semicarbazide (SEM) formation is pH-dependent. Studies on poultry processing revealed:

- Alkaline Conditions (pH 9–13) : Promote SEM generation, likely via hydrolysis of azodicarbonamide (ADA) or hypochlorite-induced protein degradation .

- Acidic Conditions (pH 4–8) : Suppress SEM formation, critical for experimental design to avoid false positives .

- Table 1 : pH-Dependent SEM Formation

| pH Range | SEM Detected? | Primary Source |

|---|---|---|

| 4–8 | No | Hypochlorite degradation |

| 9–13 | Yes | ADA hydrolysis |

Q. How can researchers address contradictory data in semicarbazide quantification, such as false positives from non-nitrofurazone sources?

SEM is not exclusive to nitrofurazone metabolism. Mitigation strategies include:

- Source Identification : Differentiate SEM origins using isotopic labeling (e.g., ¹⁵N²¹³C-SEM-NBA) to trace endogenous vs. exogenous sources .

- Interference Controls : Pre-treat samples with antioxidants (e.g., ascorbic acid) to block hypochlorite-induced SEM during processing .

- Multi-Method Validation : Cross-validate results with upconversion luminescent nanosensors (detection limit: 16 µM) and microbiological assays to confirm specificity .

Q. What are the mechanistic implications of semicarbazide’s reactivity in protein modification studies?

Semicarbazide reacts preferentially with carboxyl groups, as shown in bovine α-lactalbumin (LA) studies:

- Covalent Modification : 18/21 carboxyl groups in LA were coupled with semicarbazide, altering protein charge and function .

- Functional Impact : Modified LA exhibited membrane-disrupting properties, suggesting semicarbazide’s role in modulating protein-lipid interactions .

- Kinetic Considerations : Semicarbazone formation is rate-limited by aldehyde availability, not semicarbazide concentration (>0.02 M) .

Q. How can advanced optical sensing technologies improve semicarbazide detection in complex matrices?

- Hyperspectral Imaging (HSI) : Detects SEM-contaminated plastics in poultry products via spectral fingerprints (400–1000 nm range) .

- Upconversion Nanoparticles : Lanthanide-doped sensors enable near-infrared to visible photon conversion, achieving SEM detection in food matrices with 94% accuracy .

- Phosphomolybdic Acid Recognition : Enhances selectivity by binding SEM specifically, reducing cross-reactivity with aldehydes .

Methodological Considerations

Q. What protocols ensure reproducibility in semicarbazide-related experiments?

- Standardized Hydrolysis : Use 6 M HCl at 100°C for 16 hrs to release protein-bound SEM, followed by derivatization with 2-NBA .

- Negative Controls : Include samples without semicarbazide to account for background signals in microbiological assays .

- Data Sharing : Publish raw spectral data (e.g., HSI libraries) and processing conditions to facilitate cross-lab comparisons .

Q. How can computational modeling complement experimental studies of semicarbazide reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.